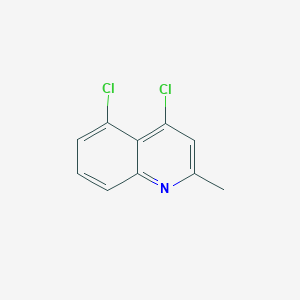

4,5-二氯-2-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

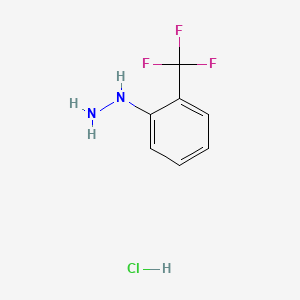

“4,5-Dichloro-2-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a two-ring heterocyclic compound . The exact properties and applications of this specific compound are not widely documented in the literature.

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in the field of synthetic organic chemistry due to its versatile applications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

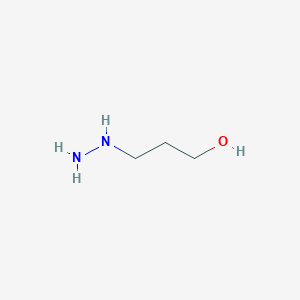

The molecular structure of “4,5-Dichloro-2-methylquinoline” consists of a quinoline core with chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position . The molecular weight of this compound is 212.08 .

科学研究应用

Antimicrobial Applications

Research indicates that derivatives of 4,5-Dichloro-2-methylquinoline exhibit potent antimicrobial activities. For instance, compounds isolated from Citrullus colocynthis fruits, including 4-methylquinoline analogs, have demonstrated significant activities against foodborne bacteria, suggesting their potential as natural preservatives to enhance food safety and quality (Min-Gi Kim et al., 2014). Furthermore, novel chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating promising applications in developing new antibacterial and antifungal agents (S. Murugavel et al., 2018).

Pharmaceutical Applications

4,5-Dichloro-2-methylquinoline derivatives have been explored for their pharmaceutical applications, particularly in the synthesis of compounds with potential anticancer activities. A study reported the synthesis and evaluation of 2,4-Dichloro-6-methylquinoline for its cytotoxic and apoptotic activity against human oral carcinoma cell lines, highlighting its potential as an anti-cancer agent (R. Somvanshi et al., 2008). Another research project focused on the development of tubulin-polymerization inhibitors targeting the colchicine site, utilizing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, demonstrating significant in vitro cytotoxic activity and inhibition of tubulin assembly (Xiao-Feng Wang et al., 2014).

Chemical Structure and Spectroscopy Studies

The synthesis, characterization, and computational studies of biologically important hydroxyhaloquinolines and their derivatives have provided insights into their structure-activity relationships. These studies involve spectroscopic characterization and thermal analysis of divalent transition metal complexes of 8-hydroxyquinoline derivatives, offering valuable information for the design of new molecules with enhanced pharmacological properties (G. Małecki et al., 2010; K. .. Patel, H. S. Patel, 2017).

属性

IUPAC Name |

4,5-dichloro-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFJONOGDIDNDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)